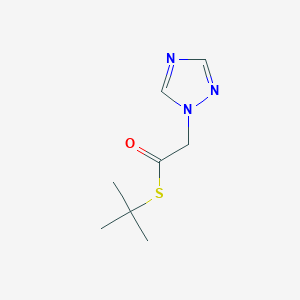
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a next-generation, water-soluble ligand used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are essential for bioconjugation and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method includes the use of O-tosyloxazoline derivatives, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate has several scientific research applications:
Chemistry: Used as a ligand in CuAAC reactions, facilitating the formation of triazole rings in click chemistry.
Biology: Employed in bioconjugation experiments due to its biocompatibility and fast reaction kinetics.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The compound acts as a ligand in CuAAC reactions, where it coordinates with copper (I) ions to catalyze the cycloaddition of azides and alkynes. This reaction forms 1,2,3-triazole rings, which are stable and useful in various chemical and biological applications .
Comparison with Similar Compounds
Properties
CAS No. |
91040-88-9 |
|---|---|
Molecular Formula |
C8H13N3OS |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
S-tert-butyl 2-(1,2,4-triazol-1-yl)ethanethioate |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)13-7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 |
InChI Key |
FZABFLROUFMQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)CN1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















